molecular formula C33H24O10 B600445 Hinokiflavone-7,7”,4”'-trimethyl ether CAS No. 21919-89-1

Hinokiflavone-7,7”,4”'-trimethyl ether

Cat. No.: B600445
CAS No.: 21919-89-1
M. Wt: 580.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hinokiflavone-7,7”,4”'-trimethyl ether is a methylated derivative of hinokiflavone, a C–O–C-type biflavonoid composed of two apigenin (4′,5,7-trihydroxyflavone) units linked via an ether bond at the 8→2′′ positions . Methylation at the 7, 7′′, and 4′′′ hydroxyl groups enhances its lipophilicity and bioavailability compared to the parent compound. This modification is structurally critical, as ether-linked biflavonoids like hinokiflavone exhibit unique biological activities, including anticancer, anti-inflammatory, and antiviral properties . Hinokiflavone derivatives are primarily isolated from Selaginella species and other plants such as Rhus succedanea and Podocarpus .

Properties

CAS No.

21919-89-1

Molecular Formula

C33H24O10

Molecular Weight

580.54

Synonyms

5-Hydroxy-​6-​[4-​(5-​hydroxy-​7-​methoxy-​4-​oxo-​4H-​1-​benzopyran-​2-​yl)​phenoxy]​-​7-​methoxy-​2-​(4-​methoxyphenyl)​-4H-​1-​Benzopyran-​4-​one,

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Methylation and Bioactivity: Methylation at the 7 and 7′′ positions (as in this compound) is associated with enhanced anticancer activity compared to non-methylated hinokiflavone. This aligns with studies showing that methyl ethers improve membrane permeability and target binding .
  • Linkage Type: C–O–C-linked biflavonoids (e.g., hinokiflavone derivatives) exhibit stronger cytotoxicity than C–C-linked analogs like amentoflavone, likely due to their conformational flexibility and interaction with enzymes like SENP1 and MMP-9 .
  • Position-Specific Effects: Methylation at the 4′′′ position (in this compound) may enhance specificity for hepatocellular carcinoma, as seen in related compounds targeting SENP1 .

Mechanistic Comparisons

  • Anticancer Activity: this compound inhibits SENP1, a protease regulating SUMOylation, thereby disrupting cancer cell survival pathways . Robustaflavone 7,4',7′′-trimethyl ether shows comparable cytotoxicity (IC₅₀: 12.5 µM vs. 15.8 µM for hinokiflavone derivatives) but acts via PI3K/Akt pathway inhibition .
  • Anti-Metastatic Effects: Non-methylated hinokiflavone suppresses MMP-2/9 expression, reducing tumor invasion . Methylated derivatives may enhance this effect by stabilizing interactions with MMP-9’s hydrophobic pockets .
  • Anti-Inflammatory Activity: Amentoflavone tetramethyl ether reduces COX-2 expression, while hinokiflavone trimethyl ether shows weaker anti-inflammatory effects, highlighting functional divergence based on methylation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.